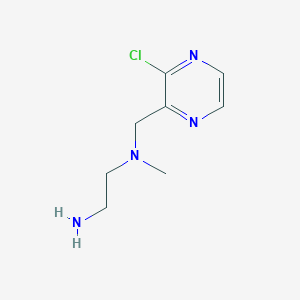![molecular formula C11H17N3O2 B7925940 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925940.png)
2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a chemical compound with a complex structure that includes a cyclopropyl group, a methoxy-pyrazine moiety, and an amino-ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy group, and the attachment of the cyclopropyl and amino-ethanol groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different alcohols or ketones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol include other pyrazine derivatives and compounds with similar functional groups. Examples include:
- 2-Methoxy-3-isopropylpyrazine
- 3(5)-Aminopyrazoles
- Piperazine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
Propiedades
IUPAC Name |
2-[cyclopropyl-[(3-methoxypyrazin-2-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXASQMQQNMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CN(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925886.png)
![2-[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925895.png)
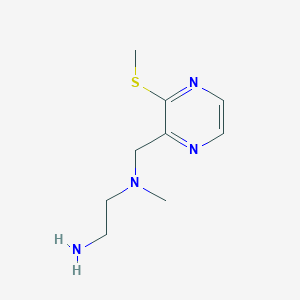
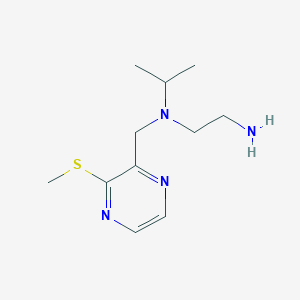
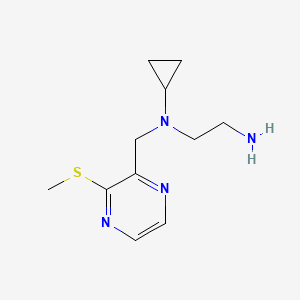
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925927.png)
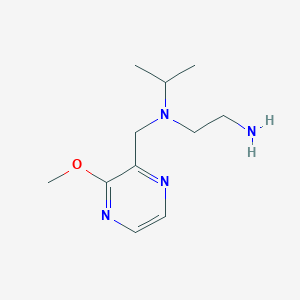
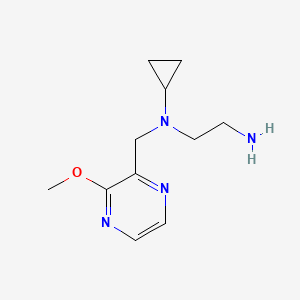
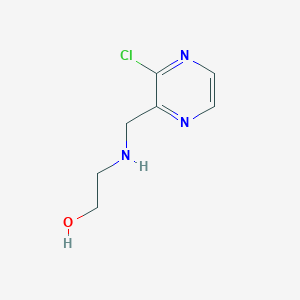
![2-[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925964.png)
![2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7925968.png)
![2-[(3-Chloro-pyrazin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7925971.png)
